(2'R)-Tetrahydro-3aH-spiro[[1,3]dioxolo[4,5-c]pyrrole-2,1'-cyclopentan]-2'-ol
(2'R)-Tetrahydro-3aH-spiro[[1,3]dioxolo[4,5-c]pyrrole-2,1'-cyclopentan]-2'-ol
Brand Name:
Vulcanchem
CAS No.:
137157-11-0
VCID:
VC0146100
InChI:
InChI=1S/C9H15NO3/c11-8-2-1-3-9(8)12-6-4-10-5-7(6)13-9/h6-8,10-11H,1-5H2/t6?,7?,8-,9?/m1/s1
SMILES:
C1CC(C2(C1)OC3CNCC3O2)O
Molecular Formula:
C9H15NO3
Molecular Weight:
185.223
(2'R)-Tetrahydro-3aH-spiro[[1,3]dioxolo[4,5-c]pyrrole-2,1'-cyclopentan]-2'-ol
CAS No.: 137157-11-0
Cat. No.: VC0146100
Molecular Formula: C9H15NO3
Molecular Weight: 185.223
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 137157-11-0 |
|---|---|
| Molecular Formula | C9H15NO3 |
| Molecular Weight | 185.223 |
| IUPAC Name | (1/'R)-spiro[4,5,6,6a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-2,2/'-cyclopentane]-1/'-ol |
| Standard InChI | InChI=1S/C9H15NO3/c11-8-2-1-3-9(8)12-6-4-10-5-7(6)13-9/h6-8,10-11H,1-5H2/t6?,7?,8-,9?/m1/s1 |
| Standard InChI Key | DWSJWWUWEQSQGJ-DIVUHBNLSA-N |
| SMILES | C1CC(C2(C1)OC3CNCC3O2)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator